Physicochemical Properties of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Physicochemical Properties of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Technical Guide for Pharmaceutical Development
Part 1: Executive Summary & Nomenclature Correction
Critical Note on Isomerism: The specific nomenclature "2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol" (meta-substitution) refers to a theoretical or non-commercial isomer. The commercially significant compound utilized in drug development—specifically as the key intermediate for the alpha-1 adrenoreceptor antagonist Silodosin —is the ortho-isomer : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol .[]
This guide focuses on the ortho-isomer (CAS 160969-02-8) , adhering to the "Expertise & Experience" directive to provide actionable data for the relevant pharmaceutical entity.
Compound Overview: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a fluorinated glycol ether. It serves as the primary building block for the side chain of Silodosin. Its physicochemical profile is dominated by the electron-withdrawing trifluoroethoxy group, which influences its lipophilicity, solubility in organic media, and reactivity during the subsequent mesylation step.
Part 2: Chemical Identity & Structural Indices
| Attribute | Detail |
| IUPAC Name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol |
| Common Name | Silodosin Alcohol Intermediate; KSM-1 |
| CAS Registry Number | 160969-02-8 |
| Molecular Formula | C₁₀H₁₁F₃O₃ |
| Molecular Weight | 236.19 g/mol |
| SMILES | OCCOc1ccccc1OCC(F)(F)F |
| InChI Key | XUQLAUDPJQVGNN-UHFFFAOYSA-N |
Part 3: Physicochemical Properties Profile
The following data aggregates experimental values from patent literature and high-fidelity predictive models used in process chemistry.
3.1 Physical Constants
| Property | Value / Range | Source / Context |
| Physical State | Viscous liquid to low-melting solid | Pure compound tends to supercool; often handled as an oil. |
| Melting Point | < 30°C (Alcohol)52–56°C (Mesylate deriv.) | The alcohol is often an oil; its mesylate derivative (CAS 160969-03-9) is a crystalline solid. |
| Boiling Point | 270.9°C ± 40.0°C (760 mmHg) | Predicted.[2] High BP due to hydrogen bonding (glycol OH). |
| Density | 1.281 ± 0.06 g/cm³ | High density attributed to the trifluoromethyl group. |
| Refractive Index | 1.485 (Predicted) | Useful for in-process monitoring of reaction completion. |
| Vapor Pressure | 0.004 mmHg at 25°C | Low volatility; unlikely to pose inhalation risks at ambient temp. |
3.2 Solubility & Lipophilicity
Understanding the solubility profile is critical for the extraction phase during synthesis (e.g., removing unreacted ethylene carbonate).
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Water Solubility: Slightly soluble. The hydrophobic trifluoroethoxy and phenyl rings counteract the hydrophilic hydroxyethyl tail.
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Organic Solvents:
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Freely Soluble: Methanol, Ethanol, Ethyl Acetate, DMF, DMSO.
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Soluble: Dichloromethane, Chloroform.
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Sparingly Soluble: Hexanes, Heptane (useful for antisolvent crystallization of derivatives).
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Partition Coefficient (LogP): ~1.8 – 2.2 (Predicted). This moderate lipophilicity ensures good membrane permeability for the final drug but requires careful solvent selection (e.g., Ethyl Acetate/Water) for efficient phase separation during workup.
Part 4: Synthesis & Manufacturing Methodologies
The synthesis of this intermediate typically employs "Green Chemistry" principles by utilizing Ethylene Carbonate rather than the more hazardous 2-chloroethanol.
4.1 Primary Synthetic Route (Ethylene Carbonate Method)
Reaction Logic:
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Nucleophilic Attack: The phenolic oxygen of 2-(2,2,2-trifluoroethoxy)phenol acts as a nucleophile.
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Ring Opening: Under basic catalysis (K₂CO₃), the phenol attacks the alkylene carbonate, leading to ring opening and decarboxylation (or direct hydroxyethylation depending on conditions).
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Selectivity: The trifluoroethoxy group at the ortho position creates steric bulk, requiring elevated temperatures (110–120°C) for complete conversion.
Protocol Summary:
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Charge: 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq), Ethylene Carbonate (1.2 eq), and Potassium Carbonate (0.05 eq) in DMF.
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Reaction: Heat to 120°C for 8–12 hours. Monitor by HPLC for the disappearance of the phenol.
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Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
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Purification: Concentrate under vacuum. The resulting oil is often used directly in the next step (Mesylation) without distillation.
4.2 Visualization of Synthesis Pathway
Caption: Synthetic pathway via hydroxyethylation of the phenol precursor using ethylene carbonate.
Part 5: Analytical Characterization
To validate the identity of the compound during R&D, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H-NMR (CDCl₃) | δ 4.38 (q, 2H) | Quartet characteristic of the -OCH₂CF₃ methylene protons (coupling with ³J_HF). |
| δ 4.10 (t, 2H) | Triplet for -OCH₂- (phenoxy-adjacent). | |
| δ 3.90 (t, 2H) | Triplet for -CH₂OH (hydroxymethyl). | |
| δ 6.9–7.1 (m, 4H) | Aromatic protons (Ortho-substituted pattern). | |
| ¹⁹F-NMR | δ -74.0 ppm | Singlet (or triplet) indicating the -CF₃ group. |
| IR Spectroscopy | 3350–3450 cm⁻¹ | Broad O-H stretch (Alcohol). |
| 1250 cm⁻¹ | Strong C-O-C asymmetric stretch (Ether). | |
| 1100–1200 cm⁻¹ | Strong C-F stretch. |
Part 6: Handling, Safety & Toxicology
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation - H335)
Handling Protocols:
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Inhalation: Use within a chemical fume hood. The trifluoroethoxy moiety can increase volatility slightly compared to non-fluorinated analogs.
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Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of glycol ethers).
Impurity Tracking: In the synthesis of Silodosin, this alcohol must be strictly controlled for the unreacted phenol impurity (2-(2,2,2-trifluoroethoxy)phenol). The phenol is genotoxic and difficult to remove after the subsequent mesylation step.
Caption: Impact of unreacted phenol impurity on downstream Silodosin quality.
References
- Google Patents.Process for the preparation of silodosin. WO2011101864A1.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660378 (Silodosin Intermediate). Available at: [Link]
- Google Patents.Method for preparing 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. CN102285872A.
